An In-depth Technical Guide to the Physico-chemical Properties of Coco Dimethylamine Oxide
An In-depth Technical Guide to the Physico-chemical Properties of Coco Dimethylamine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coco dimethylamine (B145610) oxide is a versatile amphoteric surfactant derived from coconut oil.[1][2] It belongs to the class of amine oxides, which are characterized by a polar head group containing both a positive and a negative charge, and a non-polar hydrocarbon tail.[1] This structure imparts unique surface-active properties, making it a valuable ingredient in a wide range of applications, including personal care products, household cleaners, and industrial formulations.[3][4] This technical guide provides a comprehensive overview of the core physico-chemical properties of coco dimethylamine oxide, complete with experimental protocols and data presented for easy reference.
Chemical Identity
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Chemical Name: Amines, coco alkyldimethyl, N-oxides[4]
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CAS Number: 61788-90-7[4]
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Molecular Formula: CnH2n+1N(CH3)2O (where n typically ranges from 8 to 18)[1]
Physico-chemical Properties
The physico-chemical properties of coco dimethylamine oxide are summarized in the tables below. It is important to note that "coco" refers to a mixture of alkyl chains of varying lengths, primarily C12 (lauryl) and C14 (myristyl). As such, some properties are presented as ranges or as data for the individual major components.
General Properties
| Property | Value | Reference(s) |
| Appearance | Clear to pale yellow or amber viscous liquid | [3][5][6] |
| Odor | Characteristic, mild | [6] |
| Ionic Nature | Amphoteric (cationic in acidic pH, non-ionic in neutral/alkaline pH) | [6][7] |
Quantitative Data
| Property | Value | Remarks | Reference(s) |
| Molecular Weight | 229.408 g/mol (for C12) to 257.462 g/mol (for C14) | As coco dimethylamine oxide is a mixture, a precise molecular weight is not applicable. The range reflects the main components. | [8][9] |
| Density | Approximately 0.97 - 0.996 g/cm³ at 20-25°C | [6][10] | |
| pH (as supplied, typically 30% solution) | 6.0 - 8.0 | The pH can vary depending on the specific formulation. | [6] |
| Boiling Point | Decomposes before boiling | Thermal decomposition occurs at elevated temperatures. | |
| Melting Point | Not applicable (liquid at room temperature) | [8][9] | |
| Flash Point | Not determined | ||
| Vapor Pressure | Not determined | ||
| Solubility in Water | Soluble | Forms micelles above the critical micelle concentration. | [5][7] |
| Solubility in Organic Solvents | Soluble in isopropanol | Quantitative data is not readily available for other organic solvents like ethanol. | [11] |
| Surface Tension | ~30-33 mN/m (for Lauryl Dimethylamine Oxide at CMC) | Data for coco dimethylamine oxide is not readily available; this is a representative value for a major component. | [12] |
| Critical Micelle Concentration (CMC) | ~1.70 mM (for Lauryl Dimethylamine Oxide) | Data for coco dimethylamine oxide is not readily available; this is a representative value for a major component. | [8] |
| Thermal Decomposition | Begins to decompose at temperatures above 60-80°C | The oxidation reaction to produce amine oxides is typically carried out in this temperature range. | [13] |
Molecular Structure and Micelle Formation
The amphiphilic nature of coco dimethylamine oxide, with its hydrophilic head and hydrophobic tail, is key to its surfactant properties.
Caption: Molecular structure of Lauryl Dimethylamine Oxide.
Above a certain concentration in a solution, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) aggregate to form micelles. In these structures, the hydrophobic tails are oriented towards the interior, creating a non-polar core, while the hydrophilic heads face the aqueous environment.
Caption: Diagram of a spherical micelle in an aqueous solution.
Experimental Protocols
Detailed methodologies for determining key physico-chemical properties are outlined below. These protocols are based on established international standards.
Determination of Surface Tension (ASTM D1331)
This method covers the determination of surface tension of solutions of surface-active agents using a tensiometer. The Du Noüy ring method is commonly employed.
Caption: Workflow for determining surface tension and CMC.
Methodology:
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Solution Preparation: Prepare a stock solution of coco dimethylamine oxide in deionized water. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
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Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water with a known surface tension.
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Measurement:
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Place a sample of the solution in a clean vessel on the tensiometer platform.
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Lower a clean platinum-iridium Du Noüy ring until it is submerged in the solution.
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Slowly raise the platform, causing the ring to pull through the surface of the liquid.
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The instrument measures the maximum force exerted on the ring just before it breaks free from the surface.
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Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.
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Data Analysis: Plot the surface tension values against the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the Critical Micelle Concentration (CMC).[14]
Determination of Purity by Potentiometric Titration
This method is used to determine the percentage of amine oxide and unreacted tertiary amine in a sample.
Methodology:
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Sample Preparation: Accurately weigh a sample of coco dimethylamine oxide and dissolve it in a suitable solvent, such as isopropyl alcohol.
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Titration for Total Amine and Amine Oxide:
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Titrate the solution with a standardized solution of hydrochloric acid (HCl) in isopropyl alcohol.
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Use a pH meter with a glass electrode to monitor the potential change during the titration.
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The endpoint is the point of maximum inflection on the titration curve, which corresponds to the neutralization of both the tertiary amine and the amine oxide.
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Titration for Amine Oxide (after quaternization of tertiary amine):
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To a separate, accurately weighed sample, add an excess of methyl iodide to quaternize the unreacted tertiary amine, rendering it non-basic.
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Titrate this solution with the standardized HCl solution as described above.
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The endpoint of this titration corresponds only to the amine oxide content.
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Calculation:
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The percentage of amine oxide is calculated from the second titration.
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The percentage of unreacted tertiary amine is calculated from the difference between the first and second titrations.
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Conclusion
Coco dimethylamine oxide is a multifaceted surfactant with a range of properties that make it suitable for diverse applications. Its amphoteric nature allows for formulation flexibility across different pH ranges. Understanding its key physico-chemical parameters, such as density, solubility, surface tension, and CMC, is crucial for optimizing its performance in various formulations. The experimental protocols provided in this guide offer standardized methods for the accurate determination of these properties, enabling researchers and formulators to effectively characterize and utilize this versatile ingredient.
References
- 1. Cocamidopropylamine Oxide - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 2. specialchem.com [specialchem.com]
- 3. Cocoamidopropyl Dimethylamine Oxide | 68155-09-9 [whamine.com]
- 4. lookchem.com [lookchem.com]
- 5. unilongindustry.com [unilongindustry.com]
- 6. Vicchem [vicchem.com]
- 7. LAURYLDIMETHYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 8. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 9. Myristamine oxide - Wikipedia [en.wikipedia.org]
- 10. mistralni.co.uk [mistralni.co.uk]
- 11. chemical.kao.com [chemical.kao.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
